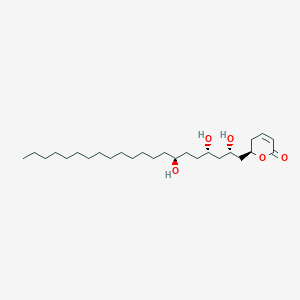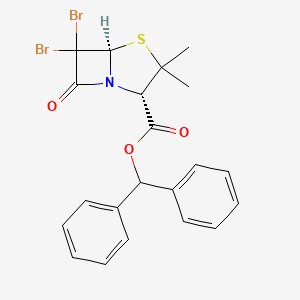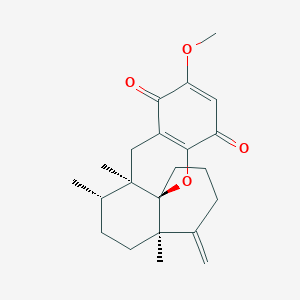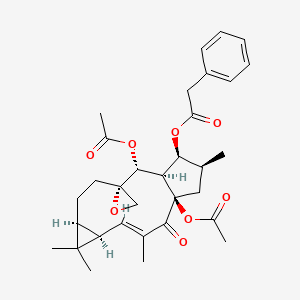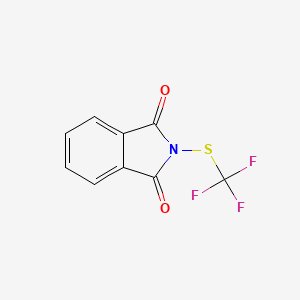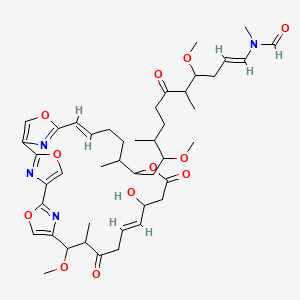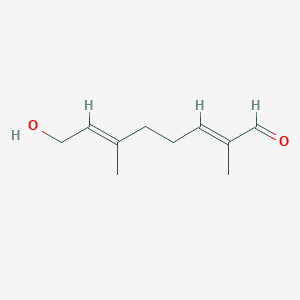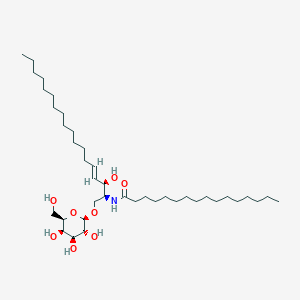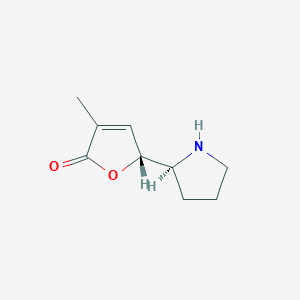
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)- is a natural product found in Pandanus amaryllifolius with data available.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The molecular structure of 2(5H)-Furanone derivatives has been a subject of interest in crystallography. For instance, the crystal structure of a related compound, 5 (l menthyloxy) 3 chloro 4 pyrrolidinyl 2(5H) furanone, was determined using X-ray diffraction, revealing details about its molecular configuration and bonding patterns (Geng & Chen, 1999).
Thermal Decomposition Studies
The thermal decomposition reactions of 2(5H) Furanones have been theoretically modeled to understand their behavior under high temperatures. This research provides insights into the reaction mechanisms and product formation of these compounds (Würmel et al., 2015).
Synthetic Approaches
Synthetic methods for creating derivatives of 2(5H)-Furanone are an active area of research. For example, a new synthesis method for 5-methylene-2(5H)-furanone derivatives was developed, expanding the repertoire of furanone-based compounds (Antonioletti et al., 1984).
Applications in Strigolactones
The compound 3-Methyl-2(5H)-furanone serves as a structural unit in natural and synthetic strigolactones, which are important for plant growth and development. Research into synthesizing this furanone provides a foundation for studying its role in strigolactone biosynthesis and function (Malik et al., 2010).
Chiroptical Properties Analysis
The chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones have been investigated to understand their structural characteristics and potential applications in stereoselective reactions (Gawroński et al., 2004).
Physiological Activity Studies
The physiological effects of certain 2(5H)-furanone derivatives, such as their cooling properties, have been studied. These findings are significant in fields like food science and sensory analysis (Ottinger et al., 2001).
Propiedades
Número CAS |
367941-40-0 |
|---|---|
Nombre del producto |
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)- |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
(2R)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-8(12-9(6)11)7-3-2-4-10-7/h5,7-8,10H,2-4H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
LJJVKZSKPLBBSU-JGVFFNPUSA-N |
SMILES isomérico |
CC1=C[C@@H](OC1=O)[C@@H]2CCCN2 |
SMILES |
CC1=CC(OC1=O)C2CCCN2 |
SMILES canónico |
CC1=CC(OC1=O)C2CCCN2 |
Sinónimos |
nor-pandamarilactonine A norpandamarilactonine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



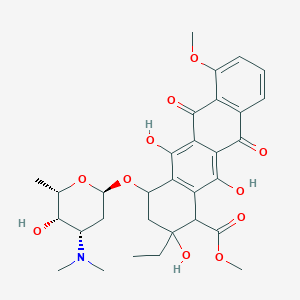
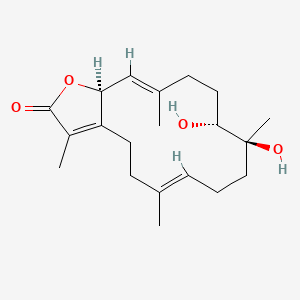

![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)
